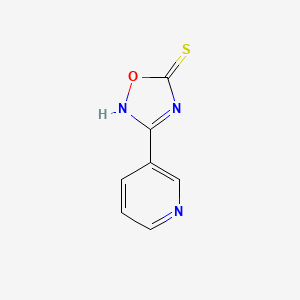

1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)-

Overview

Description

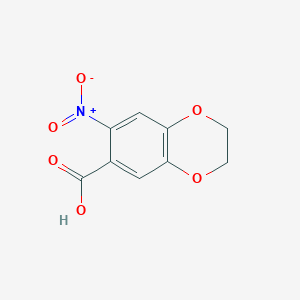

1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)-, also known as OTP, is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one sulfur atom. It is an important class of compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. OTP has a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant activities. It is also used as a building block for the synthesis of other compounds.

Scientific Research Applications

Synthesis and Characterization : A study by Dürüst, Ağirbaş, and Sümengen (1991) described the preparation of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, demonstrating their synthesis and rearrangement under certain conditions, which is crucial for understanding the chemical behavior of these compounds (Dürüst, Ağirbaş, & Sümengen, 1991).

Antimycobacterial Activity : A 1998 study by Gezginci, Martin, and Franzblau investigated the antimycobacterial activity of compounds including 1,2,4-oxadiazole-5-thiones. This research is significant for understanding the potential therapeutic applications of these compounds (Gezginci, Martin, & Franzblau, 1998).

Complex Formation and Structural Analysis : Bharti et al. (2013) conducted a study on the formation of metal complexes with 1,2,4-oxadiazole-5-thiones, providing insights into the structural and photoluminescence properties of these complexes, which could have implications in materials science (Bharti et al., 2013).

Antibacterial and Antifungal Applications : The synthesis and biological evaluation of derivatives of 1,2,4-oxadiazole-5-thiones for antimicrobial and antifungal applications were discussed in a study by Ziaie et al. (2017), indicating the potential of these compounds in medical applications (Ziaie et al., 2017).

Anticancer Properties : Redda and Gangapuram (2007) explored the anticancer activities of substituted 1,3,4-oxadiazolyl tetrahydropyridines, highlighting the importance of these compounds in the development of new cancer therapies (Redda & Gangapuram, 2007).

Antitumor Evaluation : Feng et al. (2012) synthesized and evaluated 1,3,4-oxadiazole-2-thione and 1,2,4-triazole-5-thione derivatives for their antitumor activity, providing valuable information on their potential use in cancer treatment (Feng et al., 2012).

Theoretical Studies : Eshimbetov, Tojiyev, and Ziyaev (2017) conducted a theoretical study of isomeric 1,3,4-oxadiazoles, offering insights into the internal rotations and UV spectra of these compounds, which are crucial for understanding their electronic properties (Eshimbetov, Tojiyev, & Ziyaev, 2017).

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and favorable pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol are currently unknown. Similar compounds have demonstrated various biological activities, such as anticancer, antibacterial, and antifungal activities .

Biochemical Analysis

Biochemical Properties

1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity .

Cellular Effects

The effects of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses such as proliferation, apoptosis, and differentiation . Additionally, 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This compound can act as an enzyme inhibitor, preventing the enzyme from catalyzing its substrate and thus altering the biochemical pathway . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, it can modulate the activity of enzymes in the glycolytic pathway, altering the production of ATP and other key metabolites .

Transport and Distribution

Within cells and tissues, 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding sites .

Subcellular Localization

The subcellular localization of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- is critical for its activity and function. This compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . The precise localization of this compound is essential for its biological activity and therapeutic potential .

properties

IUPAC Name |

3-pyridin-3-yl-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNBWTWYAPOXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188105 | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

345631-78-9 | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345631789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1334876.png)

![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)

![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)